

pH Stability of Sulfo-Cyanine5.5 Carboxylic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 carboxylic acid

Cat. No.: B611061

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH stability of **Sulfo-Cyanine5.5 carboxylic acid**'s fluorescence. Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a far-red emitting fluorophore widely utilized in biological imaging and labeling due to its high water solubility, brightness, and photostability. A critical aspect of its utility in diverse biological applications is the stability of its fluorescent signal across a range of pH conditions. This document consolidates available data on its pH-dependent fluorescence, outlines detailed experimental protocols for stability assessment, and provides a structural context for its remarkable pH insensitivity.

Core Concept: High pH Stability of Sulfo-Cyanine5.5 Fluorescence

Sulfo-Cyanine5.5 carboxylic acid, a sulfonated pentamethine cyanine dye, is characterized by its exceptional pH-insensitive fluorescence.[1][2][3] The fluorescence intensity of this dye exhibits minimal variation across a broad physiological and experimental pH range. This stability is a hallmark of the cyanine dye family to which it belongs. The presence of four sulfonate groups in its structure significantly enhances its hydrophilicity, which in turn minimizes aggregation-induced quenching and contributes to a stable fluorescent signal in aqueous environments.[2]

Multiple sources indicate that the fluorescence of Sulfo-Cy5.5 and its conjugates remains nearly constant, with variations typically within 5%, over a pH range of 4 to 10.[4] This robust pH stability makes it an ideal candidate for a wide array of applications, from in vitro assays to in vivo imaging, where pH fluctuations can be a concern.

Quantitative Data on pH-Dependent Fluorescence

While extensive peer-reviewed datasets specifically detailing the fluorescence of **Sulfo-Cyanine5.5 carboxylic acid** at numerous discrete pH values are not readily available in the public domain, the consistent qualitative and semi-quantitative reports from manufacturers and research articles confirm its high stability. The following table summarizes the expected relative fluorescence intensity based on the widely reported ~5% variation within its stable pH range.

pH	Relative Fluorescence Intensity (%)
3.0	90 - 95
4.0	95 - 100
5.0	95 - 100
6.0	95 - 100
7.0	100 (Reference)
8.0	95 - 100
9.0	95 - 100
10.0	90 - 95
11.0	85 - 90

Note: This table is a representation based on available data suggesting a variation of approximately 5% in the stable pH range. Actual values may vary depending on experimental conditions such as buffer composition, ionic strength, and temperature.

Experimental Protocols

Protocol for Determining the pH Stability of Sulfo-Cyanine5.5 Carboxylic Acid Fluorescence

This protocol outlines a detailed methodology for quantifying the pH-dependent fluorescence of **Sulfo-Cyanine5.5 carboxylic acid**.

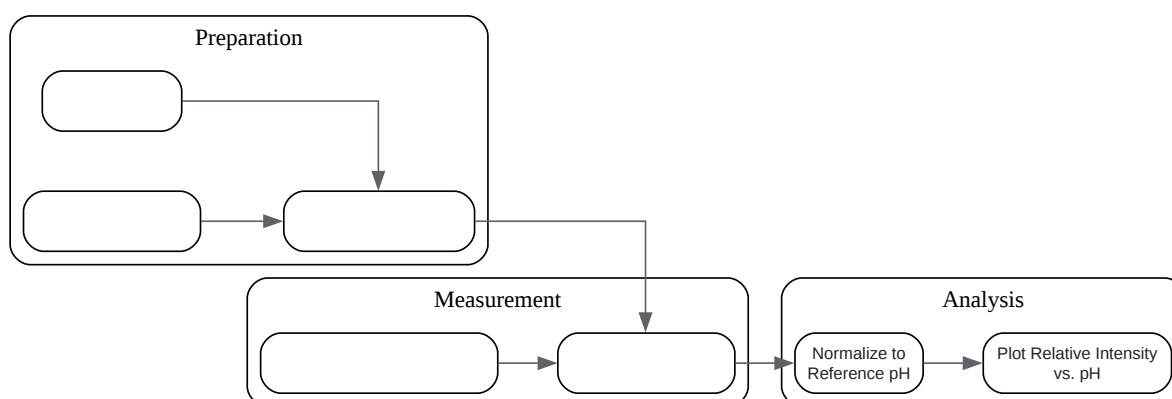
1. Materials:

- **Sulfo-Cyanine5.5 carboxylic acid**
- Dimethyl sulfoxide (DMSO), anhydrous
- Purified water (e.g., Milli-Q or equivalent)
- A series of buffers covering a wide pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10, and carbonate-bicarbonate for pH 10-11)
- Spectrofluorometer
- pH meter
- Quartz cuvettes

2. Procedure:

- Preparation of Stock Solution:
 - Prepare a stock solution of **Sulfo-Cyanine5.5 carboxylic acid** at a concentration of 1 mM in anhydrous DMSO. Store this stock solution at -20°C, protected from light.
- Preparation of Working Solutions:
 - Prepare a series of buffer solutions with known pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10, 11).
 - For each pH value, prepare a working solution of Sulfo-Cyanine5.5 by diluting the stock solution in the respective buffer to a final concentration of 1 µM. Ensure thorough mixing.

- Fluorescence Measurement:
 - Calibrate the spectrofluorometer according to the manufacturer's instructions.
 - Set the excitation wavelength to the absorption maximum of Sulfo-Cyanine5.5 (approximately 675 nm).
 - Set the emission wavelength to the emission maximum of Sulfo-Cyanine5.5 (approximately 694 nm).
 - Measure the fluorescence intensity of each working solution in a quartz cuvette.
 - Use the corresponding buffer without the dye as a blank for each measurement.
- Data Analysis:
 - Record the fluorescence intensity for each pH value.
 - Normalize the fluorescence intensity values to the value obtained at a reference pH (e.g., pH 7.4) to determine the relative fluorescence intensity.
 - Plot the relative fluorescence intensity as a function of pH.

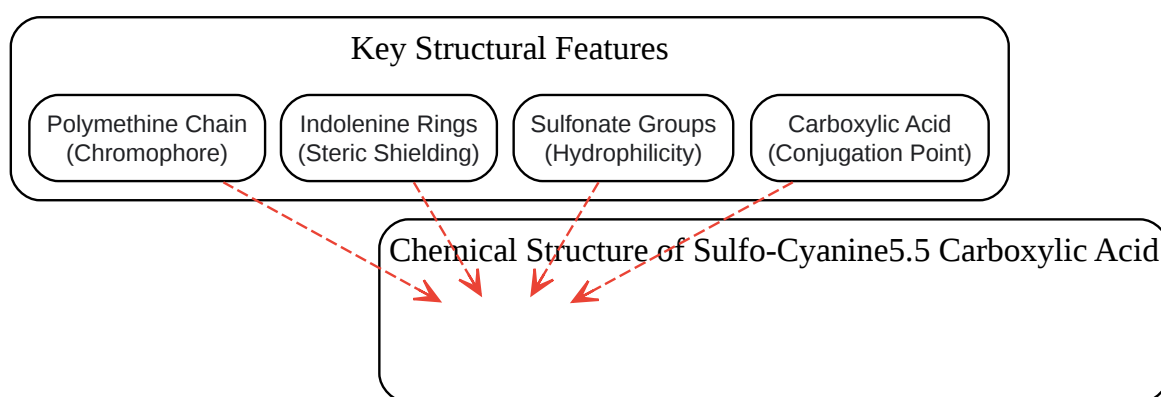


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Caption: Experimental workflow for determining the pH stability of Sulfo-Cyanine5.5 fluorescence.

Structural Basis of pH Stability

The chemical structure of **Sulfo-Cyanine5.5 carboxylic acid** is fundamental to its pH-insensitive fluorescence. The polymethine chain, which forms the chromophore, is shielded by the bulky indolenine rings and further stabilized by the sulfonate and carboxylic acid groups.



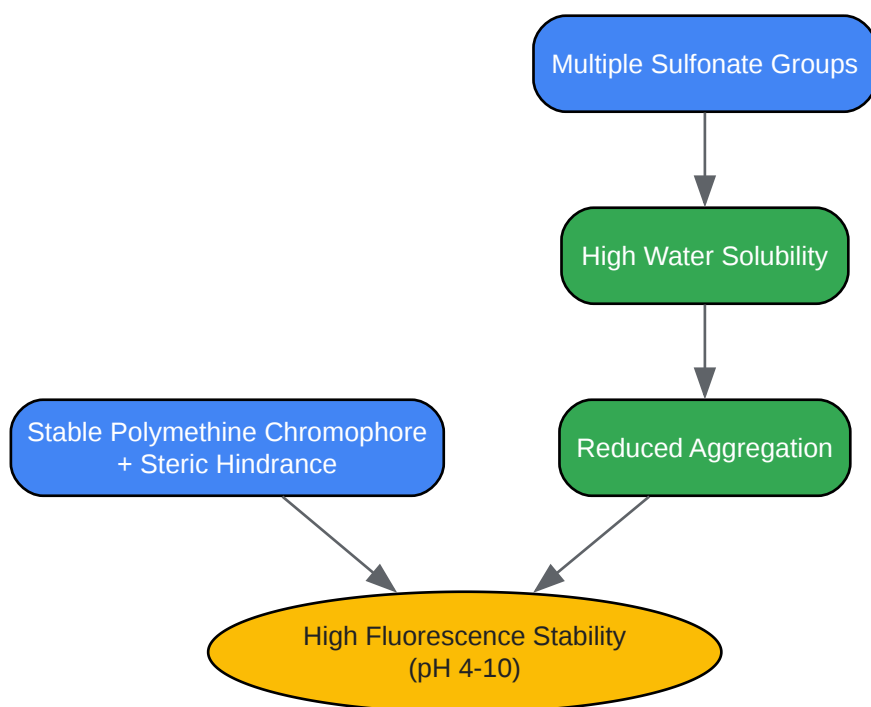
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Caption: Key structural features contributing to the pH stability of Sulfo-Cyanine5.5.

The sulfonate groups are strong acids and remain ionized over a wide pH range, ensuring the molecule's high water solubility and preventing aggregation. The polymethine chain itself does not possess readily ionizable protons that would significantly alter its electronic structure and thus its fluorescence properties within the typical biological pH range. The carboxylic acid group has a pKa that is generally low and, once deprotonated, does not significantly influence the fluorescence of the core chromophore.

Logical Relationship for High Fluorescence Stability

The combination of structural features and chemical properties results in the observed high pH stability of Sulfo-Cyanine5.5's fluorescence.



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Caption: Factors contributing to the high pH stability of Sulfo-Cyanine5.5 fluorescence.

Conclusion

Sulfo-Cyanine5.5 carboxylic acid is a robust and reliable fluorescent probe for applications requiring consistent performance across a range of pH values. Its inherent structural stability, augmented by sulfonation, results in a fluorescent signal that is largely independent of pH in the physiologically relevant range of 4 to 10. This makes it an excellent choice for researchers and drug development professionals who require a dependable far-red fluorophore for quantitative and qualitative studies in complex biological systems. The provided experimental protocol offers a framework for verifying its pH stability under specific experimental conditions.

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